molecular formula C18H17N3OS B2844459 benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034509-80-1

benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No. B2844459
CAS RN: 2034509-80-1
M. Wt: 323.41
InChI Key: RPRTXAINEXOQHZ-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have synthesized novel pyrazoline derivatives, including benzo[b]thiophene compounds, and evaluated them for their anticancer activity. One study found that certain derivatives exhibited potent cytotoxic effects on the HepG-2 cell line, indicating potential as anticancer agents. These compounds were synthesized and characterized using techniques like 1H-NMR, mass spectrometry, and infrared imaging, with one derivative showing notable inhibitory effect and low cytotoxicity against primary hepatocytes (Xu et al., 2017).

Biological Activities of Benzo[b]thiophene Derivatives

Benzo[b]thiophene molecules are known for their wide spectrum of pharmacological properties. New derivatives have been synthesized and shown to possess antibacterial, antifungal, and anti-inflammatory activities. These compounds were characterized by various analytical techniques, highlighting their potential in medicinal chemistry (Isloor et al., 2010).

Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards different nitrogen nucleophiles has been explored to yield various heterocyclic compounds, demonstrating the versatility of benzo[b]thiophene derivatives in synthesizing a range of heterocycles. This work showcases the synthetic utility of these compounds in generating diverse chemical structures (Mohareb et al., 2004).

Antibacterial Screening

A series of benzo[b]thiophene derivatives have been synthesized and screened for their antibacterial properties. These studies contribute to the understanding of the structure-activity relationships within benzo[b]thiophene compounds and their potential applications in developing new antibacterial agents (Landage et al., 2019).

properties

IUPAC Name

1-benzothiophen-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(17-10-12-4-1-2-7-16(12)23-17)20-8-9-21-15(11-20)13-5-3-6-14(13)19-21/h1-2,4,7,10H,3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRTXAINEXOQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[b]thiophen-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

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